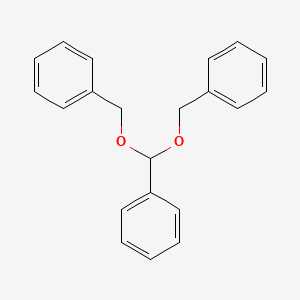

benzaldehyde dibenzyl acetal

CAS No.: 5784-65-6

Cat. No.: VC2465181

Molecular Formula: C21H20O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5784-65-6 |

|---|---|

| Molecular Formula | C21H20O2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | bis(phenylmethoxy)methylbenzene |

| Standard InChI | InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |

| Standard InChI Key | WMWUFFDJWAAUQH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Benzaldehyde dibenzyl acetal (BDBA) is an acetal derivative with the chemical formula C₂₁H₂₀O₂ and a molecular weight of 304.39 g/mol . It is also known by its IUPAC name (((phenylmethylene)bis(oxy))bis(methylene))dibenzene . BDBA appears as a colorless oil at standard conditions .

The compound features a central acetal carbon bonded to two benzyloxy groups and a phenyl substituent. This structural arrangement provides unique spectroscopic and chemical characteristics that distinguish it from related acetal compounds.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Benzaldehyde Dibenzyl Acetal

Synthesis and Formation Mechanisms

Laboratory Synthesis Methods

Several methods have been documented for the laboratory synthesis of BDBA. The most common approach involves acid-catalyzed condensation of benzyl alcohol with benzaldehyde .

Acid-Catalyzed Synthesis

Research has demonstrated successful synthesis of BDBA through the following procedure:

-

A mixture of benzyl alcohol (188 mmol, 20 g) and benzaldehyde (46 mmol, 5 g) is combined with sulfuric acid (9 mmol, 0.5 ml) as catalyst

-

Molecular sieves (5 g, 3 Å) are added to the reaction mixture

-

The resultant mixture is stirred for 24 hours at ambient temperature

-

The reaction mixture is then chilled in an ice bath

-

Ice-cold water and NaHCO₃ (5 g) are added for neutralization

-

The product is isolated through appropriate extraction and purification steps

Non-Catalyzed Formation

BDBA can also form without catalysts, though at a slower rate. In experimental conditions, BDBA formation was monitored in benzyl alcohol containing approximately 0.2% benzaldehyde (the limit specified in USP). Over a 27-day period, BDBA concentration rose to 0.01% under these conditions when protected from oxygen and kept in darkness .

Analytical Characterization

Spectroscopic Properties

BDBA demonstrates characteristic spectroscopic signatures that allow for its identification and quantification in various matrices. These properties are crucial for analytical method development and quality control applications.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (300 MHz, CD₃CN):

-

δ = 4.6 (s, 4H) - benzyl ether protons

-

δ = 5.7 (s, 1H) - acetal proton

The NMR spectrum of BDBA shows distinctive signals in regions characteristic of acetals, with proton signals between 5 and 6 ppm, and carbon signals near 100 ppm .

UV-Visible Spectroscopy

The electronic spectrum of BDBA is similar to that of benzyl alcohol, featuring:

-

Strong absorption band near 205 nm

-

Weaker band with some fine structure near 260 nm

-

Extinction coefficient: 98.6 ml/(mg·cm) at 210 nm and 2.046 ml/(mg·cm) at 257 nm

These absorbances appear to derive from transitions associated with the phenyl groups, while the strong absorbances characteristic of conjugated aldehyde groups are absent as expected .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the primary analytical technique for BDBA identification and quantification. A Waters Symmetry C8 column (150 mm × 3.9 mm, 5 μm) or similar C8 columns have been successfully employed for separating BDBA from related compounds .

Typical HPLC conditions include:

-

Flow rate: 1.5 ml/min

-

Injection volume: 25 μl

-

Detector wavelength: 210 nm

Chemical Reactivity and Stability

Stability in Formulations

BDBA exhibits instability in both aqueous and alcohol-based formulations:

-

In aqueous environments, BDBA undergoes hydrolysis, reverting to benzaldehyde and benzyl alcohol

-

In alcohol-containing matrices, BDBA participates in transacetalization reactions, forming various acetal derivatives

These stability characteristics have significant implications for pharmaceutical formulations containing benzyl alcohol as a preservative or solubilizing agent.

Significance in Pharmaceutical Analysis

Impact on Analytical Methods

The presence of even trace levels of BDBA in benzyl alcohol can present considerable challenges in analytical method development, particularly for formulations containing potent active pharmaceutical ingredients .

Table 2: Theoretical levels of BDBA contamination (0.015 mg/ml) in hypothetical formulations containing 3% benzyl alcohol with varying potencies and different extinction coefficients relative to BDBA

| Active (mg/ml) | Apparent BDBA levels (%) | ||

|---|---|---|---|

| 1:1 ratio of extinction coefficients | 2:1 ratio of extinction coefficients | 10:1 ratio of extinction coefficients | |

| 0.5 | 3 | 6 | 30 |

| 1 | 1.5 | 3 | 15 |

| 2 | 0.75 | 1.5 | 7.5 |

| 5 | 0.3 | 0.6 | 3 |

| 10 | 0.15 | 0.3 | 1.5 |

| 25 | 0.06 | 0.12 | 0.6 |

| 50 | 0.03 | 0.06 | 0.3 |

| 100 | 0.015 | 0.03 | 0.15 |

The table demonstrates that for potent drugs (10 mg/ml or less) with comparable extinction coefficients to BDBA, the apparent level of BDBA relative to the active ingredient can exceed 0.1%, which is the threshold above which pharmaceutical companies are typically required to identify impurity peaks .

Applications as a Reference Standard

BDBA is utilized as a reference standard in pharmaceutical analysis, particularly for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume